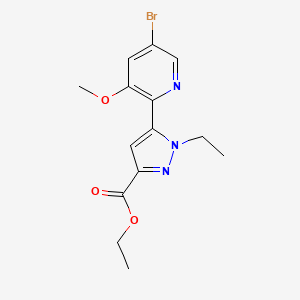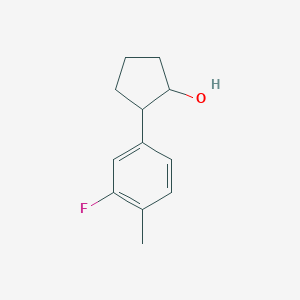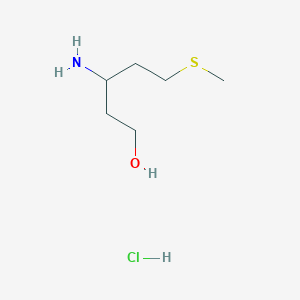
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride is a chemical compound with the molecular formula C6H16ClNOS. It is known for its unique structure, which includes an amino group, a methylsulfanyl group, and a hydroxyl group. This compound is often used in various scientific research applications due to its versatile chemical properties .
Méthodes De Préparation
The synthesis of 3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride typically involves several steps. One common method includes the reaction of 3-Amino-5-(methylsulfanyl)pentan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride can be compared to other similar compounds, such as:
3-Amino-5-(methylsulfanyl)pentan-1-ol: The non-hydrochloride form of the compound.
3-Amino-5-(methylsulfanyl)pentanoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
3-Amino-5-(methylsulfanyl)pentan-1-one: A ketone derivative of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1314928-88-5 |
|---|---|
Formule moléculaire |
C6H16ClNOS |
Poids moléculaire |
185.72 g/mol |
Nom IUPAC |
3-amino-5-methylsulfanylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NOS.ClH/c1-9-5-3-6(7)2-4-8;/h6,8H,2-5,7H2,1H3;1H |
Clé InChI |
MDZHGJNXPSGFGY-UHFFFAOYSA-N |
SMILES canonique |
CSCCC(CCO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


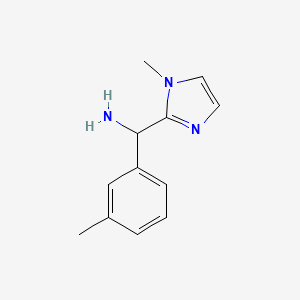

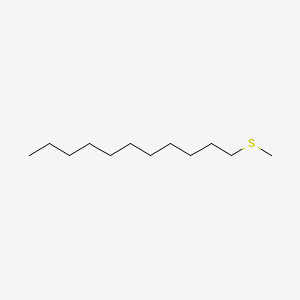
![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
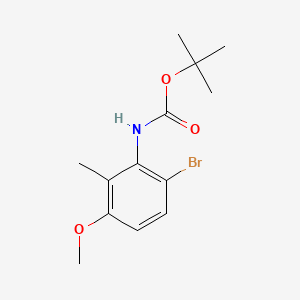
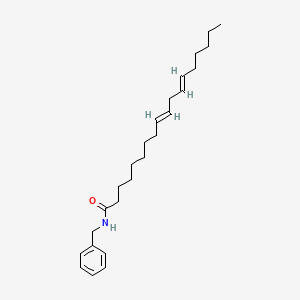
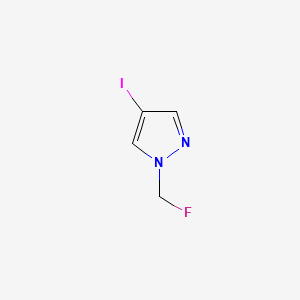
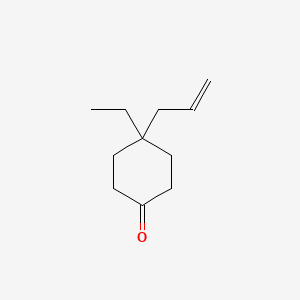
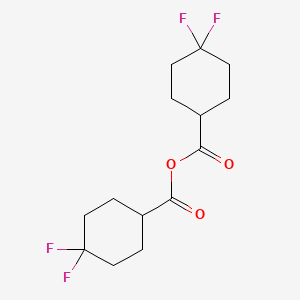
![3-Amino-3-(3-methoxy-[1,1'-biphenyl]-4-YL)propanoic acid](/img/structure/B13902139.png)
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
